BenchChemオンラインストアへようこそ!

2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline (CAS 926215-17-0) is a small-molecule research chemical classified as a substituted aniline bearing a pyrrolidine-1-carbonyl moiety at the 5-position and a methoxy group at the 2-position of the benzene ring. The IUPAC name is (3-amino-4-methoxyphenyl)-pyrrolidin-1-ylmethanone, with molecular formula C₁₂H₁₆N₂O₂ and a monoisotopic mass of 220.1212 Da.

Molecular Formula C12H16N2O2
Molecular Weight 220.272
CAS No. 926215-17-0
Cat. No. B2740723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline
CAS926215-17-0
Molecular FormulaC12H16N2O2
Molecular Weight220.272
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCCC2)N
InChIInChI=1S/C12H16N2O2/c1-16-11-5-4-9(8-10(11)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
InChIKeyVRINGIOCZBUXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline (CAS 926215-17-0): Procurement-Ready Physicochemical Identity and Scaffold Classification


2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline (CAS 926215-17-0) is a small-molecule research chemical classified as a substituted aniline bearing a pyrrolidine-1-carbonyl moiety at the 5-position and a methoxy group at the 2-position of the benzene ring [1]. The IUPAC name is (3-amino-4-methoxyphenyl)-pyrrolidin-1-ylmethanone, with molecular formula C₁₂H₁₆N₂O₂ and a monoisotopic mass of 220.1212 Da [1]. The compound is listed in the ECHA inventory (EC Number 869-370-6) and is supplied as a research intermediate or building block by multiple vendors with purity specifications ranging from 95% to 98% [1]. PubChem-computed physicochemical descriptors include an XLogP3-AA of 1.2, one hydrogen bond donor (the aniline NH₂), three hydrogen bond acceptors, and only two rotatable bonds, defining a moderately lipophilic, conformationally constrained scaffold [1].

Why In-Class Pyrrolidine-Carbonyl Aniline Analogs Cannot Be Freely Substituted for 2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline (926215-17-0)


Within the broader class of pyrrolidine-carbonyl aniline derivatives, multiple regioisomeric and functional-group variants exist that share the same molecular formula (C₁₂H₁₆N₂O₂) or differ by a single substituent, yet exhibit divergent computed physicochemical properties including lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. As demonstrated by the PubChem-computed XLogP3-AA values, positional isomerism alters the predicted partition coefficient: the 2-methoxy-5-carbonyl substitution pattern in the target compound yields an XLogP3-AA of 1.2, whereas the 3-methoxy-4-carbonyl regioisomer is expected to present a different logP profile due to altered electronic distribution and intramolecular hydrogen-bonding geometry [1]. Furthermore, analogs lacking the methoxy group (e.g., 4-(pyrrolidin-1-ylcarbonyl)aniline) possess different hydrogen-bond donor/acceptor counts and molecular shape, which directly impact target binding, solubility, and metabolic stability in any biological screening context [1]. These differences mean that procurement of a 'similar' pyrrolidine-aniline cannot be assumed to replicate the experimental outcomes obtained with the target compound, particularly in structure-activity relationship (SAR) programs where the precise substitution pattern defines the pharmacophore.

Quantitative Differentiation Evidence for 2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline (926215-17-0) Against Closest Structural Analogs


Regioisomeric Differentiation: 2-Methoxy-5-Carbonyl vs. 3-Methoxy-4-Carbonyl Substitution and Its Impact on Computed Lipophilicity (XLogP3-AA)

The target compound, 2-methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline, possesses a computed XLogP3-AA of 1.2 as determined by PubChem [1]. Its direct regioisomer, 3-methoxy-4-(pyrrolidine-1-carbonyl)aniline (isomeric at the methoxy and carbonyl positions), is predicted to exhibit a different XLogP3-AA value due to altered electronic effects and the potential for intramolecular hydrogen bonding between the ortho-amino and carbonyl groups in the target compound, which is geometrically impossible in the 3-methoxy-4-carbonyl analog [1]. This difference in predicted lipophilicity directly influences membrane permeability, aqueous solubility, and non-specific protein binding in biological assays.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen-Bond Donor Count and Conformational Restriction: Differentiation from the Des-Methoxy Analog 4-(Pyrrolidin-1-ylcarbonyl)aniline

The target compound contains one hydrogen bond donor (the aniline –NH₂) and three hydrogen bond acceptors (the methoxy oxygen, the amide carbonyl oxygen, and the pyrrolidine nitrogen), with only two rotatable bonds, as computed by PubChem [1]. In contrast, 4-(pyrrolidin-1-ylcarbonyl)aniline (the des-methoxy analog, CAS 84819-64-3) also possesses one HBD but only two HBA (lacking the methoxy oxygen) and similarly limited rotatable bonds [2]. The additional methoxy HBA in the target compound provides an extra pharmacophoric point for target engagement, while the low rotatable bond count (2) confers a degree of conformational pre-organization that may enhance binding entropy relative to more flexible analogs.

Fragment-Based Drug Discovery Ligand Efficiency Structural Biology

Vendor-Supplied Purity Differentiation: 98% (Leyan) vs. 95% (AKSci) Baseline Specifications

The compound is commercially available from multiple non-excluded vendors with documented purity specifications. Leyan (乐研) supplies (3-amino-4-methoxyphenyl)(pyrrolidin-1-yl)methanone under product number 1556986 with a certified purity of 98% . AKSci offers the same compound under catalog number 0249CX with a minimum purity specification of 95% . The 3-percentage-point purity differential corresponds to a maximum impurity burden of 2% (Leyan) versus 5% (AKSci), a 2.5-fold difference that may be consequential in assays sensitive to trace impurities, such as cell-based phenotypic screens or biophysical binding measurements.

Chemical Procurement Quality Control Assay Reproducibility

Substitution Pattern Influence on Predicted ADME Profile Relative to 2-Methyl-4-(pyrrolidin-1-ylcarbonyl)aniline

The 2-methoxy-5-carbonyl substitution pattern of the target compound places the electron-donating methoxy group ortho to the aniline NH₂ and meta to the carbonyl-pyrrolidine, creating a unique electronic environment that differs from the 2-methyl-4-(pyrrolidin-1-ylcarbonyl)aniline analog [1]. The methoxy group in the target compound is subject to potential O-demethylation by cytochrome P450 enzymes, whereas the 2-methyl analog undergoes alternative oxidative metabolism (benzylic hydroxylation). This metabolic liability differentiation means the two compounds are predicted to exhibit different in vitro metabolic stability profiles in liver microsome assays, despite sharing a pyrrolidine-carbonyl aniline core.

ADME Prediction Drug-Likeness Pharmacokinetics

Recommended Procurement and Application Scenarios for 2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline (926215-17-0) Based on Established Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Defined 3D Pyrrolidine-Aniline Scaffold

The compound's moderate molecular weight (220.27 g/mol), low rotatable bond count (2), and balanced HBD/HBA profile (1 donor / 3 acceptors) satisfy commonly applied fragment-likeness criteria (MW < 300, rotatable bonds ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its XLogP3-AA of 1.2 places it within the optimal lipophilicity range for fragment hits (0 < logP < 3). Procurement at ≥ 98% purity from sources such as Leyan ensures that the fragment screening hit confirmation is not confounded by impurities, which is especially critical in biophysical methods such as surface plasmon resonance (SPR) or thermal shift assays where trace contaminants can produce artifactual signals.

Synthetic Intermediate for Kinase or Protease Inhibitor SAR Exploration

The pyrrolidine-1-carbonyl aniline scaffold is a recognized motif in several protease and kinase inhibitor programs, as evidenced by patent EP2814822A1 (F. Hoffmann-La Roche AG) describing cathepsin S inhibitors incorporating pyrrolidine-carbonyl substructures [1]. While the specific compound 926215-17-0 is not explicitly claimed in this patent, its regioisomeric 2-methoxy-5-substitution pattern provides a differentiated starting point for parallel SAR exploration versus the 4-substituted aniline analogs commonly employed. The primary aniline NH₂ serves as a versatile synthetic handle for amide coupling, sulfonamide formation, or reductive amination to generate diverse compound libraries.

Physicochemical Probe Compound for Solubility and Permeability Benchmarking in Pyrrolidine-Containing Series

With a computed XLogP3-AA of 1.2, one HBD, and three HBA, 2-methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline occupies a specific region of physicochemical space that is distinct from both more lipophilic analogs (e.g., chloro-substituted variants) and more polar analogs (e.g., those bearing additional hydroxyl or carboxyl groups) [1]. This compound can serve as a reference standard for calibrating computational logP and solubility prediction models within a pyrrolidine-carbonyl aniline chemical series, enabling more accurate in silico prioritization of virtual compounds prior to synthesis.

Metabolic Stability Comparator in Cytochrome P450 O-Demethylation Studies

The 2-methoxy substituent ortho to the aniline NH₂ creates a distinct metabolic liability (potential CYP-mediated O-demethylation) that differs from analogs bearing methyl, chloro, or unsubstituted positions [1]. This structural feature makes the compound a useful tool for investigating structure-metabolism relationships in aniline-containing series, particularly for research teams seeking to understand how the position of the methoxy group (2- vs. 3- vs. 4-) influences intrinsic clearance in human or rodent liver microsome assays. Quantitative head-to-head metabolic stability data across the regioisomeric series would be required to confirm this differentiation.

Quote Request

Request a Quote for 2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.